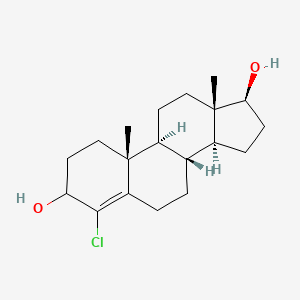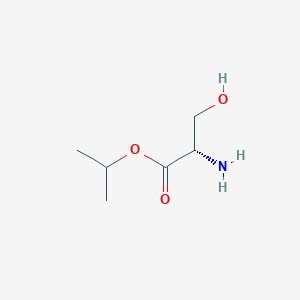
Laminarinonaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laminarinonaose is a polysaccharide derived from brown algae, primarily composed of glucose units linked by β-1,3-glycosidic bonds with occasional β-1,6-glycosidic branches.
準備方法
Synthetic Routes and Reaction Conditions: Laminarinonaose can be extracted from brown algae through a series of steps involving:
Extraction: The algae are first dried and ground into a fine powder. The powder is then subjected to hot water extraction to dissolve the polysaccharides.
Purification: The extract is filtered to remove insoluble materials, followed by precipitation using ethanol to isolate the polysaccharides.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and chromatography techniques ensures high purity and yield. Enzymatic hydrolysis is preferred in industrial settings due to its specificity and efficiency .
化学反応の分析
Types of Reactions: Laminarinonaose undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like periodate to cleave the glycosidic bonds and produce smaller fragments.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at low temperatures.
Substitution: Sulfation using chlorosulfonic acid in pyridine.
Major Products:
Oxidation: Produces smaller oligosaccharides and aldehyde-containing fragments.
Reduction: Results in the formation of polyalcohols.
Substitution: Yields sulfated or phosphorylated derivatives with enhanced bioactivity.
科学的研究の応用
Laminarinonaose has diverse applications in scientific research:
Chemistry: Used as a substrate for studying enzyme activities, particularly glucanases and hydrolases.
Biology: Investigated for its role in plant immunity and as a prebiotic to promote beneficial gut microbiota.
Medicine: Explored for its antitumor, antioxidant, and anti-inflammatory properties. It is also used in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of bioethanol, cosmetics, and functional foods
作用機序
Laminarinonaose exerts its effects through various mechanisms:
Enzymatic Hydrolysis: It is hydrolyzed by glucanases, releasing glucose units that can be utilized by cells.
Immune Modulation: It activates immune cells such as macrophages and dendritic cells, enhancing the body’s defense mechanisms.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
類似化合物との比較
Laminarinonaose is compared with other similar polysaccharides such as:
Laminarin: A closely related polysaccharide with a similar structure but varying degrees of polymerization.
Cellulose: Another β-glucan with a linear structure, primarily found in plant cell walls.
Starch: Composed of α-glucans with both linear and branched structures, serving as an energy reserve in plants.
Uniqueness: this compound’s unique combination of β-1,3 and β-1,6 linkages, along with its bioactive properties, distinguishes it from other polysaccharides. Its ability to modulate immune responses and its potential in biomedical applications make it a compound of significant interest .
特性
CAS番号 |
112916-37-7 |
|---|---|
分子式 |
C₅₄H₉₂O₄₆ |
分子量 |
1477.28 |
同義語 |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




